Salinomycin

Übersicht

Beschreibung

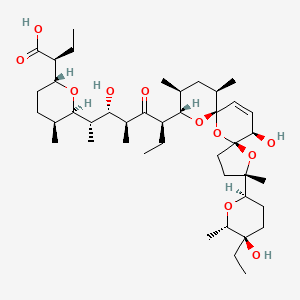

Salinomycin ist ein Polyether-Ionophor-Antibiotikum, das erstmals 1974 aus dem Bakterium Streptomyces albus isoliert wurde . Es zeigt eine breite antibiotische Aktivität, insbesondere gegen grampositive Bakterien, Pilze, Parasiten und Protozoen . This compound hat in den letzten Jahren aufgrund seiner starken Antikrebs-Eigenschaften, insbesondere seiner Fähigkeit, Krebsstammzellen anzugreifen, große Aufmerksamkeit erlangt .

Wirkmechanismus

Target of Action

Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, primarily targets cancer stem cells (CSCs), particularly breast cancer stem cells (BCSCs) . CSCs are a small subpopulation of cells that have the ability to self-renew and differentiate into tumor cells . They contribute to drug resistance, tumor recurrence, and metastasis .

Mode of Action

This compound acts as a membrane ionophore that facilitates ion flux through the cytoplasmic and mitochondrial membranes . It works as a mobile carrier and discharges K+ rapidly .

Pharmacokinetics

It is known that this compound can efficiently induce proliferation inhibition, cell death, and metastasis suppression against human cancers from different origins both in vivo and in vitro .

Result of Action

The result of this compound’s action involves lysosomal iron sequestration, leading to the production of reactive oxygen species, lysosome membrane permeabilization, and ferroptosis . There is increasing evidence that this compound can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .

Action Environment

The effect of this compound on the microbiota of cecal content, manure compost, and soil has been studied . In the animal model of coccidia infection, the treatment of this compound and ethanamizuril may reconstruct a new equilibrium of the intestinal microbiota . In an in vitro environment, the effect of ethanamizuril on composting and soil microbiota seems to be slight. This compound has a great impact on the microbial communities of manure composting and soil . In particular, the promoting effect of this compound on Proteobacteria phylum should be further concerned .

Wissenschaftliche Forschungsanwendungen

Salinomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: this compound hat sich als vielversprechender Antikrebswirkstoff erwiesen, insbesondere bei der gezielten Bekämpfung von Krebsstammzellen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Ionengradienten über Zellmembranen stört. Es erleichtert den Transport von Kaliumionen in Zellen, während es den Ausstrom von Protonen ermöglicht, was zum Zusammenbruch des Protonengradienten und zur Störung der zellulären Homöostase führt . Diese Ionophoraktivität ist besonders effektiv gegen Krebsstammzellen, die für ihr Überleben und ihre Proliferation auf Ionengradienten angewiesen sind . Zu den molekularen Zielstrukturen von this compound gehören die lysosomale Eisenbindung, die zur Bildung reaktiver Sauerstoffspezies, Lysosomenmembranpermeabilisierung und Ferroptose führt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Salinomycin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fermentation von Streptomyces albus, gefolgt von Extraktion und Reinigung . Der Prozess umfasst typischerweise die folgenden Schritte:

Fermentation: Das Bakterium wird in einem geeigneten Medium kultiviert, um this compound zu produzieren.

Extraktion: Die Kulturlösung wird filtriert, und das Filtrat wird mit organischen Lösungsmitteln extrahiert.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet großtechnische Fermentations- und Extraktionsprozesse. Die Fermentation wird in Bioreaktoren durchgeführt, und die Extraktions- und Reinigungsschritte werden auf hohe Ausbeute und Reinheit optimiert . Das Endprodukt wird häufig zu Granulaten oder feinen Pulvern verarbeitet, um die Verwendung in verschiedenen Anwendungen zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Salinomycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in den chemischen Reaktionen von this compound gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Modifikationen zu erreichen .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den chemischen Reaktionen von this compound gebildet werden, gehören verschiedene Derivate mit verbesserten antimikrobiellen und Antikrebs-Aktivitäten . Diese Derivate werden oft auf ihre Wirksamkeit in verschiedenen biologischen Assays getestet .

Vergleich Mit ähnlichen Verbindungen

Salinomycin wird oft mit anderen Polyether-Ionophoren wie Monensin und Nigericin verglichen. Während all diese Verbindungen eine ähnliche Ionophoraktivität aufweisen, ist this compound in seinen starken Antikrebs-Eigenschaften einzigartig . Im Gegensatz zu Monensin und Nigericin, die hauptsächlich als tierärztliche Antibiotika eingesetzt werden, hat this compound vielversprechend gezeigt, Krebsstammzellen anzugreifen und die Medikamentenresistenz in der Krebstherapie zu überwinden .

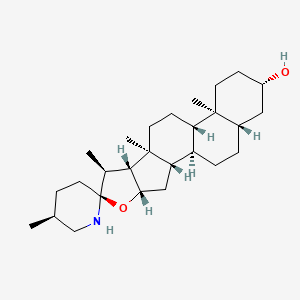

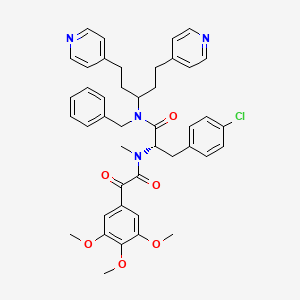

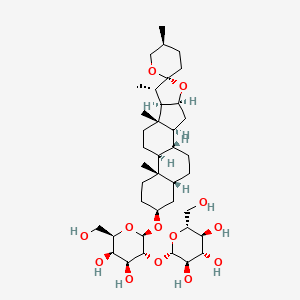

Liste ähnlicher Verbindungen

Eigenschaften

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDHUJYNAXLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860650 | |

| Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-5-methyloxan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cancer stem cells (CSCs) play important roles in the formation, growth and recurrence of tumors, particularly following therapeutic intervention. Salinomycin has received recent attention for its ability to target breast cancer stem cells (BCSCs), but the mechanisms of action involved are not fully understood. In the present study, we sought to investigate the mechanisms responsible for salinomycin's selective targeting of BCSCs and its anti-tumor activity. Salinomycin suppressed cell viability, concomitant with the downregulation of cyclin D1 and increased p27(kip1) nuclear accumulation. Mammosphere formation assays revealed that salinomycin suppresses self-renewal of ALDH1-positive BCSCs and downregulates the transcription factors Nanog, Oct4 and Sox2. TUNEL analysis of MDA-MB-231-derived xenografts revealed that salinomycin administration elicited a significant reduction in tumor growth with a marked downregulation of ALDH1 and CD44 levels, but seemingly without the induction of apoptosis. Our findings shed further light on the mechanisms responsible for salinomycin's effects on BCSCs., Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane. | |

| Details | PMID:21788521, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156152, Lu D et al; Proc Natl Acad Sci U S A 108 (32): 13253-7 (2011) | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

53003-10-4 | |

| Record name | Salinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112.5-113.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1552 | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

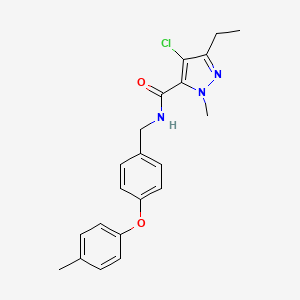

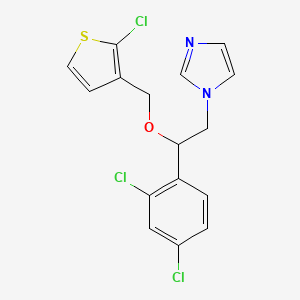

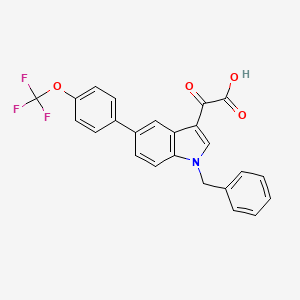

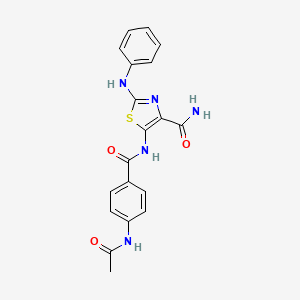

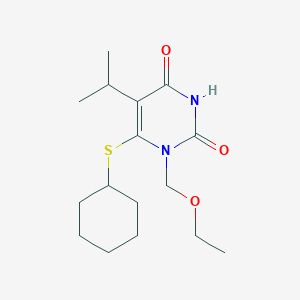

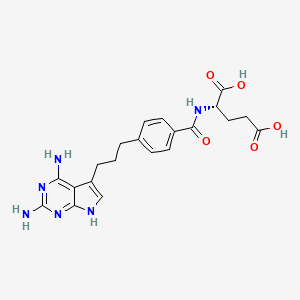

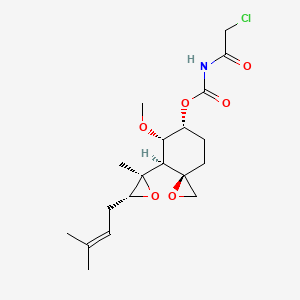

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)